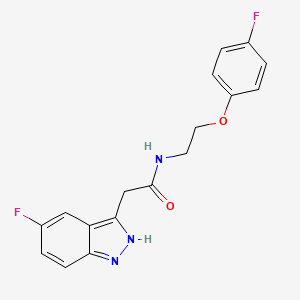
2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
Fluorination: Introduction of the fluorine atom at the desired position on the indazole ring using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Acetamide Formation: Coupling the indazole derivative with an acetamide precursor under conditions such as amide bond formation using coupling reagents like EDCI or DCC.
Ether Formation: The final step involves the reaction of the intermediate with 4-fluorophenol to form the desired ether linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indazole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions could target the acetamide group, potentially using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl and indazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Coupling Reagents: EDCI, DCC
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorine atoms may enhance binding affinity and selectivity through interactions such as hydrogen bonding or van der Waals forces.
類似化合物との比較
Similar Compounds
- 2-(5-fluoro-1H-indazol-3-yl)-N-(2-phenoxyethyl)acetamide
- 2-(5-chloro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
- 2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-methoxyphenoxy)ethyl)acetamide
Uniqueness
The unique combination of the indazole core with fluorinated phenyl and acetamide groups in 2-(5-fluoro-1H-indazol-3-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide may confer distinct biological activities and physicochemical properties, such as increased lipophilicity or metabolic stability.
特性
IUPAC Name |
2-(5-fluoro-2H-indazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c18-11-1-4-13(5-2-11)24-8-7-20-17(23)10-16-14-9-12(19)3-6-15(14)21-22-16/h1-6,9H,7-8,10H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZWXLLLXLSXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)CC2=C3C=C(C=CC3=NN2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














